2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-naphthylacetamide
Description
The compound 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide is a thiopheno[2,3-d]pyrimidine derivative characterized by:
- A fused pentahydrobenzo ring system.
- A methyl substituent at position 2.
- A 4-oxo group on the pyrimidine ring.
- A thioether-linked acetamide group substituted with a naphthyl moiety.
Properties
Molecular Formula |
C23H21N3O2S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-22(28)20-16-10-4-5-12-18(16)30-21(20)25-23(26)29-13-19(27)24-17-11-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,24,27) |
InChI Key |
XLTUEOXGXAHUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)SC5=C2CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide involves multiple steps, including the formation of the benzo[b]thiophene and pyrimidine rings. The key steps typically involve:
Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Formation of the pyrimidine ring: This involves the condensation of appropriate amines with carbonyl compounds.
Thioether formation: The thiophene and pyrimidine rings are linked via a thioether bond.
Acylation: The final step involves the acylation of the naphthyl group with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Receptor modulation: The compound can act as an agonist or antagonist at specific receptors.
Pathway interference: It can interfere with signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The thiopheno[2,3-d]pyrimidine scaffold is shared across analogs, but substituent variations significantly influence properties:
*Molecular weights estimated based on structural formulas.
Physicochemical Properties
LogP (Lipophilicity):
- The naphthyl group in the target compound likely increases logP (>4.5), favoring membrane permeability but reducing aqueous solubility .
- Analogs with polar groups (e.g., hydrazide in ) exhibit lower logP (~2.5–3.5), enhancing solubility.
- Trifluoromethyl groups in further elevate logP (~4.0–4.5) due to hydrophobicity.
Solubility:
- The naphthyl substituent may reduce solubility in aqueous media compared to phenyl or methoxyphenyl analogs.
Key Research Findings
Substituent Impact:
- Naphthyl vs. Phenyl: The bulkier naphthyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to smaller aryl groups .
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (as in ) improve solubility, while trifluoromethyl groups () enhance metabolic stability.
Biological Activity
The compound 2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-naphthylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Molecular Structure
The molecular formula of the compound is complex and consists of multiple functional groups. The presence of a thioamide and a naphthylacetamide structure suggests diverse reactivity and potential for varied biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:
- Reagents : Methylisothiocyanate, formic acid.
- Conditions : Temperature control and solvent selection (e.g., dimethyl sulfoxide).
- Catalysts : Specific catalysts may be required to facilitate the reactions.
Antioxidant Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antioxidant properties. For instance, certain derivatives have shown IC50 values ranging from 165 μM to lower values in DPPH radical scavenging assays, indicating their capacity to neutralize free radicals effectively .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- β-glucuronidase Inhibition : Some derivatives showed potent inhibition with IC50 values lower than standard inhibitors like d-saccharic acid 1,4-lactone (IC50 = 45.8 μM). For example:
- α-glucosidase Inhibition : The compound also demonstrated significant inhibition against α-glucosidase with IC50 values much lower than the standard acarbose (IC50 = 841 μM):
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. Notably:
- Against PC-3 prostate cancer cells, some derivatives exhibited significant antitumor activity with IC50 values indicating effective cytotoxicity:
Case Studies
- In Vitro Studies : A study evaluating the biological activity of various thieno[2,3-d]pyrimidine derivatives found that compounds with similar structures to our target compound exhibited promising results across multiple assays. These included antioxidant assays and enzyme inhibition studies which highlighted their potential as therapeutic agents in managing oxidative stress-related diseases and metabolic disorders .
- Anticancer Research : Another relevant study focused on the anticancer properties of thieno[2,3-d]pyrimidines. It was shown that these compounds could induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways associated with cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
